3-(2,3-Dioxoindolin-5-yl)benzonitrile 3-(2,3-Dioxoindolin-5-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20378616
InChI: InChI=1S/C15H8N2O2/c16-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19)
SMILES:
Molecular Formula: C15H8N2O2
Molecular Weight: 248.24 g/mol

3-(2,3-Dioxoindolin-5-yl)benzonitrile

CAS No.:

Cat. No.: VC20378616

Molecular Formula: C15H8N2O2

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Dioxoindolin-5-yl)benzonitrile -

Specification

Molecular Formula C15H8N2O2
Molecular Weight 248.24 g/mol
IUPAC Name 3-(2,3-dioxo-1H-indol-5-yl)benzonitrile
Standard InChI InChI=1S/C15H8N2O2/c16-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19)
Standard InChI Key GBQOSRRYLCVAJA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C#N

Introduction

Chemical Identity and Structural Features

3-(2,3-Dioxoindolin-5-yl)benzonitrile (CAS: 893736-55-5) has the molecular formula C₁₅H₈N₂O₂ and a molecular weight of 248.24 g/mol . Its IUPAC name, 3-(2,3-dioxo-1H-indol-5-yl)benzonitrile, reflects the integration of a benzonitrile group and a 2,3-indolinedione (isatin) system. Key structural attributes include:

  • Benzonitrile moiety: The electron-withdrawing nitrile group (-C≡N) at the 3-position influences electronic distribution, enhancing reactivity in electrophilic substitutions and cross-coupling reactions.

  • Dioxoindoline core: The 2,3-diketone configuration on the indoline ring facilitates hydrogen bonding and coordination with biological targets, a hallmark of isatin-based drug candidates .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₈N₂O₂
Molecular Weight248.24 g/mol
IUPAC Name3-(2,3-dioxo-1H-indol-5-yl)benzonitrile
Melting PointNot reported
SolubilityLikely low in aqueous media

Synthetic Routes and Optimization

The synthesis of 3-(2,3-Dioxoindolin-5-yl)benzonitrile typically involves multi-step protocols, leveraging modern coupling techniques and functional group transformations.

Core Isatin Formation

The dioxoindoline core is synthesized via oxidation of α-hydroxy amides using hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). This method, reported by Wang et al., achieves high yields (55–80%) under mild conditions . For example, IBX promotes a domino reaction to convert α-hydroxy amides directly into isatin derivatives, avoiding harsh oxidants .

Suzuki-Miyaura Coupling

StepReagents/ConditionsYieldSource
Isatin core synthesisIBX, DMSO, 100°C, 3h55–80%
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C70–80%

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • ¹H NMR: Aromatic protons of the benzonitrile ring appear as multiplets at δ 7.5–8.0 ppm, while indoline protons resonate near δ 6.8–7.3 ppm . The absence of NH signals (δ ~10 ppm) confirms N-substitution .

  • ¹³C NMR: Carbonyl carbons (C=O) of the dioxoindoline core resonate at δ 167–169 ppm, while the nitrile carbon appears at δ ~118 ppm .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 248.1 [M+H]⁺, consistent with the molecular formula.

CompoundIC₅₀ (K562)Key SubstituentsSource
2m0.03 μMN-p-OCH₃Bn, C5-p-OCH₃Ph
5-Bromoisatin>100 μMC5-Br
Parent isatin>500 μMNone

Applications in Drug Discovery

The compound’s dual functionality positions it as a versatile scaffold:

  • Antiangiogenic agents: By inhibiting endothelial cell tube formation (as seen with 2m), it could block tumor vascularization .

  • Kinase inhibitors: The planar aromatic system may intercalate into ATP-binding pockets of kinases .

  • Antimicrobials: Nitrile-containing compounds often disrupt microbial cell membranes or enzymes.

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and undefined toxicity profiles. Future work should prioritize:

  • SAR studies: Systematically varying substituents on the benzonitrile and indoline rings to optimize potency and selectivity.

  • In vivo models: Evaluating bioavailability and efficacy in animal models of cancer or infection.

  • Target identification: Using proteomics or crystallography to elucidate molecular targets.

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